![molecular formula C18H19N3O4 B1303448 ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 174842-34-3](/img/structure/B1303448.png)
ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic compound that has been studied for its potential use in scientific research. This compound is a type of pyrazolopyridine derivative and has a variety of applications in laboratory experiments. It can be synthesized using several different methods and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a pharmacophore . Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity . The pyrazolo[3,4-b]pyridine moiety is a common feature in many pharmacologically active compounds, indicating that ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate could serve as a key intermediate in the synthesis of new therapeutic agents .
Agriculture
In the agricultural sector, compounds with the pyrazolo[3,4-b]pyridine scaffold are being studied for their pesticidal properties . They may act as growth regulators or insecticides, contributing to the protection of crops from pests and diseases .
Material Science
In material science, this compound’s derivatives are being investigated for their semiconducting properties . They could be used in the development of organic light-emitting diodes (OLEDs) or as components in organic semiconductors, which are crucial for flexible electronics .
Environmental Science
Environmental science research has utilized this compound in the study of environmental contaminants . Its derivatives could be used as markers or reagents in the detection and quantification of pollutants in various ecosystems .
Biochemistry
In biochemistry, the compound is used as a research tool to study enzyme interactions and mechanisms. It can act as an inhibitor or activator in enzymatic assays, helping to elucidate the biochemical pathways in which these enzymes are involved .
Synthetic Chemistry
Lastly, in synthetic chemistry, this compound is valuable as a building block for the synthesis of complex molecules. Its versatile structure allows for various functionalizations, making it a useful reagent in the construction of diverse organic compounds .
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 4-(4-methoxyphenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-5-24-18(22)14-10-19-17-15(11(2)20-21(17)3)16(14)25-13-8-6-12(23-4)7-9-13/h6-10H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFKIPRYQOGRCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)OC)C(=NN2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381044 |
Source
|
Record name | ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
CAS RN |
174842-34-3 |
Source
|
Record name | ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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